4-(4-Ethylpyrrolidin-3-yl)morpholine
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Overview
Description
4-(4-Ethylpyrrolidin-3-yl)morpholine is a chemical compound with the molecular formula C10H20N2O It is a derivative of morpholine, a heterocyclic amine, and pyrrolidine, a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylpyrrolidin-3-yl)morpholine typically involves the reaction of 4-ethylpyrrolidine with morpholine under specific conditions. One common method is the nucleophilic substitution reaction where 4-ethylpyrrolidine is reacted with a morpholine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethylpyrrolidin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted morpholine derivatives depending on the reagents used.
Scientific Research Applications
4-(4-Ethylpyrrolidin-3-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Ethylpyrrolidin-3-yl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpyrrolidin-3-yl)morpholine
- 4-(4-Propylpyrrolidin-3-yl)morpholine
- 4-(4-Butylpyrrolidin-3-yl)morpholine
Uniqueness
4-(4-Ethylpyrrolidin-3-yl)morpholine is unique due to its specific ethyl substitution on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-(4-ethylpyrrolidin-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-9-7-11-8-10(9)12-3-5-13-6-4-12/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTMQDCFEIDJGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCC1N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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